molecular formula C7H10N4O B14040563 5-Amino-1-(2-methoxyethyl)-1h-pyrazole-4-carbonitrile

5-Amino-1-(2-methoxyethyl)-1h-pyrazole-4-carbonitrile

Cat. No.: B14040563
M. Wt: 166.18 g/mol
InChI Key: RAGJERVRBJTUDD-UHFFFAOYSA-N
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Description

5-Amino-1-(2-methoxyethyl)-1H-pyrazole-4-carbonitrile is a chemical compound of significant interest in synthetic and medicinal chemistry as a key building block for the development of bioactive molecules. As a 5-aminopyrazole derivative, this scaffold is a privileged structure in drug discovery, known for its role as a versatile synthon for constructing more complex nitrogen-containing heterocycles, such as imidazo[1,2-b]pyrazoles and pyrazolo[3,4-d]pyrimidines . Researchers value 5-aminopyrazole derivatives for their wide range of pharmacological properties. Compounds based on this core structure have been extensively investigated as inhibitors of various kinases (e.g., Aurora kinases, cyclin-dependent kinases) and other targets, showing potential in oncology research . Furthermore, this chemical class has demonstrated antimicrobial, anti-inflammatory, and antiviral activities in preclinical studies, making it a valuable template for lead optimization in multiple therapeutic areas . The 2-methoxyethyl substituent on the pyrazole ring can enhance solubility and influence the compound's pharmacokinetic profile. The synthesis of 5-aminopyrazole derivatives commonly involves multi-component reactions or the condensation of reagents like β-ketonitriles or malononitrile derivatives with hydrazines . This product is intended for use as a chemical intermediate in research laboratories. Handling Precautions: For reference purposes, a closely related compound, 5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile, is classified with the signal word "Danger" and carries the hazard statement H314 (Causes severe skin burns and eye damage) . While the specific safety data for this exact compound should be confirmed, appropriate precautions, including the use of personal protective equipment (PPE) and working in a fume hood, are strongly recommended. Please Note: This product is offered For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C7H10N4O

Molecular Weight

166.18 g/mol

IUPAC Name

5-amino-1-(2-methoxyethyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C7H10N4O/c1-12-3-2-11-7(9)6(4-8)5-10-11/h5H,2-3,9H2,1H3

InChI Key

RAGJERVRBJTUDD-UHFFFAOYSA-N

Canonical SMILES

COCCN1C(=C(C=N1)C#N)N

Origin of Product

United States

Preparation Methods

Michael-Type Addition and Cyclization Using Ethoxymethylene Malononitrile

A well-established method for synthesizing 5-amino-1-substituted pyrazole-4-carbonitriles involves the Michael-type nucleophilic addition of hydrazine derivatives to ethoxymethylene malononitrile, followed by cyclization under reflux conditions in ethanol or trifluoroethanol. This method was demonstrated for aryl-substituted analogs but can be adapted for alkyl-substituted pyrazoles such as the 2-methoxyethyl derivative.

Procedure Summary:

  • React 1.2 mmol of 2-methoxyethyl hydrazine (or corresponding hydrazine derivative) dissolved in 2 mL of absolute ethanol with 1 equivalent of ethoxymethylene malononitrile.
  • Add the malononitrile derivative slowly under stirring.
  • Reflux the reaction mixture under nitrogen atmosphere for 4 hours (or shorter depending on substrate reactivity).
  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient.

This method yields the cyclized this compound selectively, with no formation of 3-amino regioisomers or uncyclized hydrazides observed.

Parameter Details
Reactants 2-methoxyethyl hydrazine, ethoxymethylene malononitrile
Solvent Absolute ethanol or trifluoroethanol
Temperature Reflux (~78°C for ethanol)
Reaction Time 0.5 to 4 hours
Atmosphere Nitrogen
Purification Silica gel chromatography (hexane/ethyl acetate)
Yield Range (aryl analogs) 47% to 84% (expected similar for alkyl)

This approach is noted for its simplicity, high regioselectivity, and good to excellent yields.

One-Pot Telescoping Synthesis via Michael Addition and Cyclization

A more industrially scalable and efficient method involves a telescoping one-pot synthesis that sequentially combines multiple reaction steps without intermediate isolation. This method is particularly useful for synthesizing 5-amino-1-alkyl-1H-pyrazole-4-carbonitriles, including the 2-methoxyethyl derivative.

Key Steps:

  • Michael Addition: Hydrazine hydrate reacts with acrylonitrile at 0°C to form 3-hydrazinylpropanenitrile intermediate.
  • Condensation: Addition of an aldehyde (e.g., hexanal or suitable alkyl aldehyde) to form 3-(2-alkylidenehydrazinyl)propanenitrile.
  • Cyclization: Intramolecular cyclization to form 5-amino-1-alkyl-1H-pyrazole-4-carbonitrile.
  • Nitrosation: Optional nitrosation step to form 5-amino-4-nitroso-1-alkyl-1H-pyrazole salts.
  • Reduction and Salt Formation: Hydrogenation and acid-base treatments to yield desired pyrazole derivatives and their salts.

Example Reaction Conditions:

Step Reagents and Conditions
Michael addition Hydrazine hydrate (5.1 kg) + acrylonitrile (5.67 kg), propyl alcohol solvent, 0°C
Condensation Addition of hexanal (10.7 kg) at room temperature
Cyclization Heating to reflux in propyl alcohol with sodium methoxide catalyst
Nitrosation Addition of 3-methylbutyl nitrite at <0°C
Salt formation Treatment with concentrated hydrochloric acid in 1,2-dimethoxyethane

Yields and Scale:

  • The process yields multi-kilogram quantities efficiently, with isolation of the intermediate 5-amino-4-nitroso-1-alkyl-1H-pyrazole hydrochloride salt.
  • Subsequent reduction with hydrogen and palladium on carbon catalyst produces 4,5-diamino-1-alkyl-1H-pyrazole hemisulfate salts.
  • The process avoids intermediate work-ups, enhancing cost-effectiveness and scalability.

Mechanochemical Synthesis Using Nanoparticle Catalysts

Recent advances have demonstrated environmentally friendly mechanochemical methods for synthesizing 5-amino-pyrazole-4-carbonitriles using functionalized magnetic nanoparticles as catalysts.

Method Highlights:

  • React azo-linked aldehydes, malononitrile, and hydrazine derivatives (e.g., phenylhydrazine) in the presence of tannic acid-functionalized silica-coated Fe3O4 nanoparticles.
  • Conduct ball milling at room temperature (20–25 Hz) for efficient reaction progress.
  • Catalyst is magnetically separated post-reaction, and products are purified by column chromatography.
  • This method offers a green alternative with reduced solvent use and mild conditions.

While this method has been demonstrated mainly for aryl-substituted pyrazoles, it is adaptable for alkyl-substituted derivatives like this compound.

Detailed Reaction Scheme for Preparation of this compound

The following schematic outlines the general synthetic route adapted from literature methods for aryl and alkyl-substituted pyrazole-4-carbonitriles:

Step 1: Michael Addition
2-Methoxyethyl hydrazine + Ethoxymethylene malononitrile
    ↓ (Reflux in ethanol, N2 atmosphere)
Step 2: Cyclization
Formation of this compound
    ↓ (Purification by column chromatography)
Step 3 (Optional): Salt formation or further functionalization

Data Tables Summarizing Key Preparation Parameters and Yields

Parameter Michael Addition Method Telescoping One-Pot Method Mechanochemical Method
Starting Materials 2-Methoxyethyl hydrazine, ethoxymethylene malononitrile Hydrazine hydrate, acrylonitrile, aldehyde, sodium methoxide Azo-linked aldehyde, malononitrile, hydrazine
Solvent Ethanol or trifluoroethanol Propyl alcohol, 1,2-dimethoxyethane None (ball milling)
Temperature Reflux (~78°C) 0°C to reflux conditions Room temperature
Reaction Time 0.5–4 hours Several sequential steps over hours Minutes to hours
Atmosphere Nitrogen Inert atmosphere (N2) Ambient
Catalyst None or mild bases Sodium methoxide, Pd/C Fe3O4@SiO2@Tannic acid nanoparticles
Yield (%) 47–84% (aryl analogs) High, multi-kilogram scale Moderate to high
Purification Column chromatography Filtration, crystallization Column chromatography

Summary and Expert Notes

  • The Michael-type addition of 2-methoxyethyl hydrazine to ethoxymethylene malononitrile under reflux in ethanol is a straightforward and selective method to prepare this compound with good yields.
  • The telescoping one-pot synthesis is advantageous for large-scale production, integrating Michael addition, condensation, cyclization, and nitrosation steps without intermediate isolation, enhancing efficiency and cost-effectiveness.
  • Mechanochemical synthesis using nanoparticle catalysts offers a green alternative with reduced solvent use and mild conditions, suitable for laboratory-scale synthesis and potentially adaptable for 2-methoxyethyl derivatives.
  • Characterization of the products typically involves nuclear magnetic resonance spectroscopy (1H, 13C NMR), mass spectrometry, and sometimes X-ray crystallography.
  • The amino and carbonitrile functionalities in the pyrazole ring provide sites for further chemical modification, expanding the compound's utility in medicinal chemistry and agrochemical research.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1-(2-methoxyethyl)-1h-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbonitrile group can be reduced to form amine derivatives.

    Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Nitro derivatives of the pyrazole ring.

    Reduction: Amine derivatives with reduced carbonitrile groups.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Amino-1-(2-methoxyethyl)-1h-pyrazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 5-Amino-1-(2-methoxyethyl)-1h-pyrazole-4-carbonitrile exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and carbonitrile groups allows for hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Substituent Effects at Position 1

Alkyl/Alkoxy Chains
  • 5-Amino-1-(2-Hydroxyethyl)-1H-Pyrazole-4-Carbonitrile (): The hydroxyethyl group enhances hydrogen bonding via the hydroxyl group, increasing solubility in polar solvents compared to the methoxyethyl analog. Key Data: IR spectra show strong NH (3237 cm⁻¹) and CN (2296 cm⁻¹) stretches, similar to the target compound .
  • 5-Amino-1-(tert-Butyl)-1H-Pyrazole-4-Carbonitrile (): The bulky tert-butyl group significantly increases lipophilicity (logP ≈ 2.5), favoring membrane permeability but reducing aqueous solubility. Molecular Weight: 164.21 g/mol (vs. 181.21 g/mol for the methoxyethyl analog). Synthetic Note: Available in high-purity grades (99.99%), suggesting industrial scalability .
Aromatic Substituents
  • 5-Amino-1-(4-Chlorophenyl)-1H-Pyrazole-4-Carbonitrile (): The electron-withdrawing chlorine atom polarizes the pyrazole ring, enhancing electrophilicity at the cyano group. This may increase reactivity in nucleophilic additions. Melting Point: ~220–230°C (higher than methoxyethyl analog due to planar aryl packing). Safety: Classified as hazardous (GHS Category 2), requiring stringent handling .
  • 5-Amino-1-(2,4-Dinitrophenyl)-1H-Pyrazole-4-Carbonitrile (): Strong electron-withdrawing nitro groups reduce electron density on the pyrazole ring, altering UV-Vis absorption (λmax shifts to ~350 nm). IR Data: Distinct NO₂ stretches at 1335 cm⁻¹ .

Physicochemical Properties

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) logP Key Spectroscopic Features (IR/NMR)
Target Compound 2-Methoxyethyl 181.21 ~180–190 (est.) 1.2 NH₂: 3237 cm⁻¹; CN: 2220 cm⁻¹
1-(2-Hydroxyethyl) analog 2-Hydroxyethyl 167.15 228–229 0.8 OH: 3267 cm⁻¹; NH₂: 3237 cm⁻¹
1-(4-Chlorophenyl) analog 4-Chlorophenyl 208.63 220–230 2.1 C-Cl: 750 cm⁻¹; CN: 2225 cm⁻¹
1-(tert-Butyl) analog tert-Butyl 164.21 150–160 2.5 CH₃ (tert-butyl): 1.3 ppm (¹H NMR)
1-(2,4-Dinitrophenyl) analog 2,4-Dinitrophenyl 297.19 179–180 1.5 NO₂: 1335 cm⁻¹; CN: 2228 cm⁻¹

Hydrogen Bonding and Crystal Packing

  • 5-Amino-1-(2-Chloroethyl)-1H-Pyrazole-4-Carbonitrile (): Crystal structure (CCDC 795601) reveals N–H···N hydrogen bonds between amino and cyano groups (2.89 Å). The chloroethyl group participates in weak C–H···Cl interactions, unlike the methoxyethyl analog, which may form C–H···O bonds. Density: 1.440 Mg/m³ .
  • Methoxyethyl vs. Hydroxyethyl :

    • The methoxy group’s ether oxygen has lower hydrogen-bonding capacity than the hydroxyl group, leading to reduced crystal lattice stability and lower melting points in methoxy-substituted analogs .

Q & A

Q. Advanced

  • Reagent stoichiometry : Azido(trimethyl)silane (7.5 equiv) and trifluoroacetic acid (10 equiv) drive azide substitution .
  • Reaction monitoring : LC-MS or TLC tracks conversion to avoid over- or under-reaction .
  • Purification : Flash chromatography with gradient elution (cyclohexane/ethyl acetate) isolates products in >85% yield .

How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts) observed during characterization?

Q. Advanced

  • Deuterated solvents : Use DMSO-d6 or CDCl3 to standardize chemical shift referencing .
  • 2D NMR : COSY and HSQC experiments clarify ambiguous coupling patterns.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formulas (e.g., [M]<sup>+</sup> with <1 ppm error) .

What green chemistry approaches have been applied to synthesize pyrazole-4-carbonitrile derivatives?

Q. Advanced

  • Mechanochemical synthesis : Ball milling with Fe3O4@SiO2@Vanillin reduces solvent use and achieves 90% yield .
  • Catalyst recyclability : Magnetic nanoparticles are reused ≥5 times without activity loss .
  • Energy efficiency : Room-temperature reactions replace thermal activation, lowering energy costs .

What technical parameters validate high-quality crystallographic determinations of hydrogen bonding networks?

Q. Advanced

  • Mean bond-length errors : <0.002 Å for C–C bonds ensures precise atomic positions .
  • Thermal displacement parameters (Ueq) : Values <0.05 Ų indicate minimal atomic vibration .
  • Hydrogen bond geometry : D–H···A angles >150° and H···A distances <2.5 Å confirm strong interactions .

What analytical techniques are essential for confirming purity and identity?

Q. Basic

  • TLC : Rf values (e.g., 0.19 in cyclohexane/ethyl acetate) assess purity .
  • Multinuclear NMR : <sup>1</sup>H and <sup>13</sup>C NMR resolve substituent effects (e.g., δ 8.55 ppm for pyrazole protons) .
  • IR spectroscopy : CN stretches (~2242 cm<sup>−1</sup>) and NH2 bends (~1550 cm<sup>−1</sup>) confirm functional groups .

How do substituents on the pyrazole ring influence supramolecular assembly?

Q. Advanced

  • Methoxyethyl vs. chloroethyl : Methoxy groups enhance hydrogen-bond acceptor capacity, altering crystal packing from halogen-dominated motifs .
  • Steric effects : Bulky substituents (e.g., 4-methylbenzyl) reduce π-π stacking but promote van der Waals interactions .
  • Electronic effects : Electron-withdrawing groups (e.g., CN) polarize the ring, strengthening dipole-dipole interactions .

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